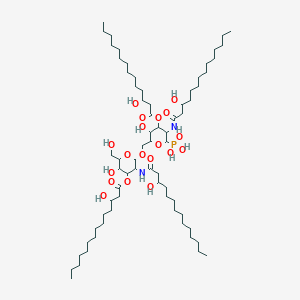

Lipid A-prephoson

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lipid A-prephoson is a molecule that belongs to the class of lipopolysaccharides (LPS) and is found in the outer membrane of Gram-negative bacteria. It is an essential component of the bacterial cell wall and plays a crucial role in the pathogenesis of bacterial infections. The synthesis method of lipid A-prephoson is complex and involves several enzymatic reactions that occur in a highly regulated manner. In recent years, scientific research has focused on understanding the mechanism of action of lipid A-prephoson and its biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of lipid A-prephoson involves its interaction with the host immune system. Lipid A-prephoson binds to TLR4 on the surface of immune cells, triggering a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen.

Efectos Bioquímicos Y Fisiológicos

Lipid A-prephoson has several biochemical and physiological effects. It activates the innate immune system by binding to TLR4 and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen. Lipid A-prephoson also plays a crucial role in the pathogenesis of bacterial infections and is essential for the survival of Gram-negative bacteria.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Lipid A-prephoson has several advantages and limitations for lab experiments. One of the advantages is that it is an essential component of the bacterial cell wall and is found in all Gram-negative bacteria. This makes it an ideal target for the development of antibiotics and vaccines. However, lipid A-prephoson is a complex molecule, and its synthesis method is complex, which makes it difficult to study in the laboratory.

Direcciones Futuras

There are several future directions for the study of lipid A-prephoson. One area of research is the development of lipid A-prephoson as an adjuvant in vaccine development. Lipid A-prephoson has been shown to activate the innate immune system and could be used to enhance the immune response to vaccines. Another area of research is the development of novel antibiotics that target lipid A-prephoson synthesis. This could lead to the development of new antibiotics that are effective against Gram-negative bacteria. Finally, the study of the mechanism of action of lipid A-prephoson could lead to the development of new therapies for the treatment of bacterial infections.

Métodos De Síntesis

The synthesis of lipid A-prephoson is a complex process that involves several enzymatic reactions. The biosynthesis of lipid A-prephoson begins with the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from glucose-6-phosphate. The enzyme LpxA catalyzes the transfer of UDP-GlcNAc to 3-hydroxydecanoyl-ACP (3-OH-C10:ACP) to form UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine (UDP-3-O-HDA-GlcNAc). The next step involves the transfer of a second 3-OH-C10:ACP molecule to UDP-3-O-HDA-GlcNAc by the enzyme LpxD, resulting in the formation of UDP-2,3-diacylglucosamine (UDP-2,3-diacyl-GlcN). The final step in the synthesis of lipid A-prephoson involves the addition of a phosphate group to the 1-position of UDP-2,3-diacyl-GlcN by the enzyme LpxT, resulting in the formation of lipid A-prephoson.

Aplicaciones Científicas De Investigación

Lipid A-prephoson has been extensively studied in scientific research, and its application extends beyond its role in bacterial cell wall synthesis. It has been shown to play a crucial role in the pathogenesis of bacterial infections, and its interaction with the host immune system has been extensively studied. Lipid A-prephoson has been shown to activate the innate immune system by binding to Toll-like receptor 4 (TLR4) and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This has led to the development of lipid A-prephoson as an adjuvant in vaccine development.

Propiedades

IUPAC Name |

[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H129N2O19P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMIYVKPBNCKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)P(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H129N2O19P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid | |

CAS RN |

131061-35-3 |

Source

|

| Record name | Lipid A-prephoson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131061353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)